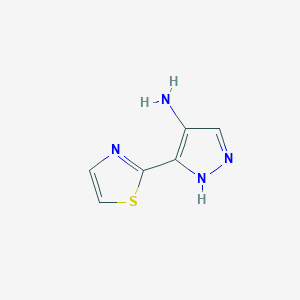

3-(1,3-thiazol-2-yl)-1H-pyrazol-4-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(1,3-thiazol-2-yl)-1H-pyrazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4S/c7-4-3-9-10-5(4)6-8-1-2-11-6/h1-3H,7H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYZVIAANOFKCGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=N1)C2=C(C=NN2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Iii. Advanced Spectroscopic and Analytical Characterization for Structural Confirmation

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the structure of organic molecules by providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic nuclei.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 3-(1,3-thiazol-2-yl)-1H-pyrazol-4-amine is anticipated to exhibit distinct signals corresponding to the aromatic protons of the pyrazole (B372694) and thiazole (B1198619) rings, as well as the protons of the amine and pyrazole-NH groups. The chemical shifts are influenced by the electronic environment of each proton.

In a typical deuterated solvent like DMSO-d₆, the following proton signals are expected:

Pyrazole-H5 Proton: A singlet is expected for the proton at the C5 position of the pyrazole ring. In similar pyrazole structures, this signal often appears in the downfield region. researchgate.net

Thiazole Protons: The thiazole ring will show two distinct signals for its two protons, likely appearing as doublets due to coupling with each other.

Amine (-NH₂) Protons: The two protons of the primary amine group at the C4 position of the pyrazole ring are expected to appear as a broad singlet. The chemical shift of this signal can vary depending on the solvent and concentration.

Pyrazole-NH Proton: The proton attached to the nitrogen atom of the pyrazole ring will likely appear as a broad singlet, often in the far downfield region of the spectrum. mdpi.com

Expected ¹H NMR Data

| Proton | Expected Chemical Shift (δ, ppm) in DMSO-d₆ | Multiplicity |

| Pyrazole-H5 | ~ 7.5 - 8.5 | Singlet |

| Thiazole-H4' | ~ 7.0 - 8.0 | Doublet |

| Thiazole-H5' | ~ 7.0 - 8.0 | Doublet |

| -NH₂ | ~ 5.0 - 7.0 | Broad Singlet |

| Pyrazole-NH | ~ 11.0 - 13.0 | Broad Singlet |

Note: The exact chemical shifts can vary based on the solvent and experimental conditions.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will give a distinct signal.

Pyrazole Carbons: The three carbon atoms of the pyrazole ring are expected to show signals in the aromatic region of the spectrum. The carbon atom bearing the amine group (C4) and the carbon attached to the thiazole ring (C3) will have characteristic chemical shifts. The C5 carbon will also resonate in this region.

Thiazole Carbons: The three carbon atoms of the thiazole ring will also appear in the downfield region, with the carbon atom situated between the nitrogen and sulfur atoms (C2') typically showing a signal at a higher chemical shift. mdpi.com

Expected ¹³C NMR Data

| Carbon | Expected Chemical Shift (δ, ppm) in DMSO-d₆ |

| Pyrazole-C3 | ~ 140 - 150 |

| Pyrazole-C4 | ~ 125 - 135 |

| Pyrazole-C5 | ~ 110 - 120 |

| Thiazole-C2' | ~ 160 - 170 |

| Thiazole-C4' | ~ 140 - 150 |

| Thiazole-C5' | ~ 115 - 125 |

Note: These are approximate ranges based on similar heterocyclic systems.

Utilization of Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H and C=N bonds, as well as aromatic C-H and C=C stretching vibrations.

Key expected absorption bands include:

N-H Stretching: The amine (-NH₂) group will likely show two distinct stretching vibrations in the range of 3300-3500 cm⁻¹, corresponding to symmetric and asymmetric stretching. The pyrazole N-H stretching is expected as a broader band in the same region.

C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the pyrazole and thiazole rings are expected to appear in the 1500-1650 cm⁻¹ region.

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the aromatic rings typically appear above 3000 cm⁻¹.

Expected IR Absorption Bands

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |

| N-H Stretching (Amine and Pyrazole) | 3300 - 3500 | Medium to Strong |

| Aromatic C-H Stretching | 3000 - 3150 | Medium to Weak |

| C=N Stretching (Ring) | 1600 - 1650 | Medium |

| C=C Stretching (Ring) | 1500 - 1600 | Medium to Strong |

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns.

For this compound, a high-resolution mass spectrometry (HRMS) technique like Electrospray Ionization (ESI) would be expected to provide the exact mass of the molecular ion, confirming its elemental composition. The expected monoisotopic mass for C₆H₆N₄S is approximately 166.0313 g/mol . The mass spectrum would show a prominent molecular ion peak ([M]⁺ or [M+H]⁺) corresponding to this mass.

Expected Mass Spectrometry Data

| Ion | Expected m/z |

| [M]⁺ | ~ 166.0313 |

| [M+H]⁺ | ~ 167.0391 |

Fragmentation patterns in the mass spectrum would arise from the cleavage of the pyrazole and thiazole rings, providing further structural confirmation.

Iv. Computational Chemistry and Molecular Modeling Studies of 3 1,3 Thiazol 2 Yl 1h Pyrazol 4 Amine

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in exploring the electronic properties of molecules. eurjchem.comsemanticscholar.org DFT methods are used to investigate the equilibrium geometry and electronic structure of novel compounds, providing insights into their stability and reactivity. researchgate.net For the thiazolyl-pyrazole scaffold, these calculations help in understanding the distribution of electron density and identifying the most reactive sites within the molecule.

DFT calculations are employed to analyze the electronic structure of thiazolyl-pyrazole derivatives, yielding critical parameters that predict their chemical reactivity. nih.gov Descriptors such as chemical potential (μ), hardness (η), and softness (S) are derived from the energies of frontier molecular orbitals. researchgate.net Global hardness (η), for instance, indicates the molecule's resistance to electronic transfer; a "soft" molecule with a small energy gap is typically more reactive because it can more easily donate electrons to an acceptor. nih.gov

Molecular Electrostatic Potential (MEP) maps are another powerful tool generated from DFT calculations. nih.gov These maps visualize the electronic charge distribution across the molecule, identifying electrophilic (electron-poor, typically colored blue) and nucleophilic (electron-rich, typically colored red) regions. For a molecule like 3-(1,3-thiazol-2-yl)-1H-pyrazol-4-amine, the MEP would likely show negative potential around the nitrogen atoms of the pyrazole (B372694) and thiazole (B1198619) rings and the amine group, indicating these are probable sites for electrophilic attack and hydrogen bonding. nih.gov

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's ability to donate and accept electrons, respectively. nih.govnih.gov The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of chemical reactivity and kinetic stability. nih.govirjweb.com

A small HOMO-LUMO gap is associated with high chemical reactivity, low kinetic stability, and higher polarizability, suggesting that intramolecular charge transfer is more likely to occur. nih.govirjweb.com In studies of various pyrazole and thiazole derivatives, DFT calculations have been used to determine these energy gaps, correlating lower gap values with increased biological activity. nih.govjcsp.org.pk For instance, analysis of antioxidant pyrazole-thiazole compounds showed that the more active compound possessed a smaller energy gap (5.507 eV) compared to a less active one (5.707 eV), indicating it was less stable and therefore more reactive. nih.gov

| Compound Type | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Chemical Hardness (η) | Reference |

|---|---|---|---|---|---|

| Antioxidant Pyrazole-Thiazole 1 | -6.260 | -0.552 | 5.707 | 2.853 eV | nih.gov |

| Antioxidant Pyrazole-Thiazole 2 (more active) | -5.523 | -0.016 | 5.507 | 2.753 eV | nih.gov |

| Antidiabetic Pyrazole Derivative (Pyz-1) | -6.611 | -1.493 | 5.118 | 2.559 eV | nih.gov |

| Antidiabetic Pyrazole Derivative (Pyz-2) | -6.812 | -1.646 | 5.166 | 2.583 eV | nih.gov |

Molecular Docking Investigations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. amazonaws.com This method is crucial for screening potential drug candidates by evaluating their binding affinity and interaction patterns within the active site of a biological target, such as a protein kinase or enzyme. nih.gov For the this compound scaffold, docking studies help to elucidate its potential as an inhibitor of various disease-related proteins.

Docking studies on thiazolyl-pyrazole derivatives have revealed their potential to inhibit various protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and HER2, which are important targets in cancer therapy. nih.govnih.gov These studies profile the specific interactions, including hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand in the protein's binding pocket.

For example, in docking studies against EGFR, thiazolyl-pyrazole compounds have been shown to form crucial hydrogen bonds with key amino acid residues like Met793 and Thr790 in the hinge region of the ATP-binding site. nih.gov The pyrazole and thiazole rings often engage in hydrophobic and aromatic interactions with residues such as Leu718, Val726, and Phe856. nih.govnih.gov The 4-amine group of this compound would be predicted to act as a potent hydrogen bond donor, further anchoring the molecule within the active site.

A primary output of molecular docking is the prediction of binding affinity, often expressed as a scoring function or binding energy (e.g., in kcal/mol). A lower (more negative) binding energy suggests a more stable and favorable ligand-protein complex. nih.gov These predicted affinities allow for the comparative analysis of a series of compounds, helping to prioritize those with the highest potential for synthesis and biological testing.

Studies on novel thiazolyl-pyrazole derivatives targeting EGFR kinase have reported binding affinities ranging from -1.3 to -3.4 kcal/mol. nih.govresearchgate.net In another study targeting EGFR and HER2, promising thiazolyl-pyrazoline candidates demonstrated potent inhibitory activity that correlated well with their strong binding interactions observed in docking simulations. nih.gov

| Compound/Derivative | Protein Target | PDB ID | Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|---|

| Thiazolyl-pyrazole 10a | EGFR Kinase | 1M17 | -3.4 | nih.govresearchgate.net |

| Thiazolyl-pyrazole 6d | EGFR Kinase | 1M17 | -3.0 | nih.govresearchgate.net |

| Thiazolyl-pyrazole 15a | EGFR Kinase | 1M17 | -2.2 | nih.govresearchgate.net |

| Thiadiazole-pyrazole 1b | VEGFR-2 | 2QU5 | -10.09 | nih.gov |

| Thiadiazole-pyrazole 2b | CDK2 | 2VTO | -10.35 | nih.gov |

Molecular Dynamics (MD) Simulations for Conformational Landscape and Structural Integrity

While molecular docking provides a static snapshot of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. eurasianjournals.com MD simulations are used to assess the stability of the docked complex, explore the conformational landscape of the ligand within the binding site, and refine the understanding of binding interactions. nih.govnih.gov

For pyrazole-containing inhibitors, MD simulations are performed on the most promising docked complexes to validate their binding stability. nih.govmdpi.com Key parameters analyzed from MD trajectories include the Root Mean Square Deviation (RMSD) and the Root Mean Square Fluctuation (RMSF).

RMSD: This metric tracks the average deviation of the protein backbone and the ligand from their initial docked positions over the course of the simulation. A stable RMSD plot with low deviation values for both the protein and the ligand indicates that the complex is stable and the ligand remains securely bound in the active site. mdpi.com

RMSF: This parameter measures the fluctuation of individual amino acid residues. Higher RMSF values for residues in the binding pocket can indicate flexibility and key dynamic interactions with the ligand.

In studies of pyrazole derivatives targeting kinases, MD simulations often confirm that the key hydrogen bonds and hydrophobic interactions identified in docking are maintained throughout the simulation, affirming the stability and validity of the proposed binding mode. nih.govnih.govtandfonline.com

In Silico Pharmacokinetic Assessments (e.g., ADME prediction)

Computational, or in silico, methods are integral to modern drug discovery, providing early insights into the pharmacokinetic profile of a compound, encompassing its Absorption, Distribution, Metabolism, and Excretion (ADME). While specific ADME studies for this compound are not extensively detailed in the available literature, research on closely related thiazole-pyrazole analogues provides a strong predictive framework for its likely pharmacokinetic behavior. These studies consistently indicate that the thiazole-pyrazole scaffold is a promising foundation for developing orally bioavailable drug candidates. researchgate.net

Detailed research on various derivatives has shown a favorable pharmacokinetic profile. ekb.eg For instance, a study on substituted pyrazole-linked methylenehydrazono-thiazole derivatives confirmed that these compounds exhibit properties within an acceptable range for drug-likeness. ekb.eg The in silico analysis highlighted high percentage absorptions, calculated to be between 78.24% and 92.62%, suggesting excellent gastrointestinal uptake. ekb.eg

A critical component of in silico ADME assessment is the evaluation of a compound's adherence to established drug-likeness rules, such as Lipinski's Rule of Five. This rule outlines molecular properties important for a drug's pharmacokinetics in the human body. nih.gov Multiple studies on different series of thiazole-pyrazole derivatives have demonstrated general compliance with Lipinski's criteria. ekb.egnih.gov Specifically, a number of pyrazole-linked methylenehydrazono-thiazole derivatives successfully met the Lipinski five roles, indicating their potential for good oral availability. ekb.eg This suggests that the core structure of this compound likely possesses the foundational physicochemical properties required for oral administration.

Further investigations into other analogues, such as thiazolyl-bipyrazoles and pyrazolopyridines, also support this positive assessment. The in silico ADME evaluation of these active compounds revealed consistent and favorable physicochemical properties across the series. benthamdirect.com One notable finding from this research was that a particularly promising compound demonstrated no inhibitory effect on the common drug metabolism enzyme CYP, which is a desirable characteristic for avoiding drug-drug interactions. benthamdirect.com The collective findings from these computational assessments underscore the potential of the thiazole-pyrazole class of molecules as viable therapeutic agents. nih.govresearchgate.net

The table below summarizes the predictive ADME findings for compounds structurally related to this compound, based on computational studies of its analogues.

Table 1. Summary of In Silico ADME Predictions for Thiazole-Pyrazole Analogues

| Parameter | Predicted Outcome | Significance | Source |

|---|---|---|---|

| Lipinski's Rule of Five | General Compliance | Indicates good "drug-likeness" and potential for oral bioavailability. | ekb.egnih.gov |

| Oral Bioavailability | High | Suggests the compound is likely to be well-absorbed when taken orally. | ekb.eg |

| Human Intestinal Absorption | High (% Absorption: 78.24% - 92.62%) | Predicts efficient uptake from the gastrointestinal tract into the bloodstream. | ekb.eg |

| CYP Enzyme Inhibition | No inhibition observed for some analogues | Suggests a lower potential for metabolic drug-drug interactions. | benthamdirect.com |

Vi. Structure Activity Relationship Sar and Rational Drug Design for 3 1,3 Thiazol 2 Yl 1h Pyrazol 4 Amine Derivatives

Identification of Key Structural Features for Biological Potency and Selectivity

The biological activity of 3-(1,3-thiazol-2-yl)-1H-pyrazol-4-amine derivatives is governed by a set of well-defined structural features that constitute its core pharmacophore. The interplay between the pyrazole (B372694) and thiazole (B1198619) rings establishes a specific three-dimensional structure that is paramount for molecular recognition by biological targets.

A pivotal element of this scaffold is the 4-amino group located on the pyrazole ring. This group typically functions as a crucial hydrogen bond donor, anchoring the molecule into the active site of target enzymes or receptors. Any modification that obstructs or removes this amine functionality often results in a substantial decrease or complete loss of biological activity.

The nitrogen atoms within both heterocyclic rings also play a significant role as hydrogen bond acceptors. In the context of kinase inhibition, for example, the nitrogen atoms of the pyrazole ring are known to form key interactions with the hinge region of the ATP-binding pocket, a common mechanism for this class of inhibitors.

Furthermore, the unsubstituted positions on the scaffold, such as the N1 position of the pyrazole and the C5 position of the thiazole, are key points for introducing chemical diversity. These positions allow for the attachment of various substituents that can modulate physicochemical properties like solubility and lipophilicity, or extend into adjacent binding pockets to enhance both potency and selectivity. SAR studies on related scaffolds have highlighted that specific functionalities, such as aniline-NH groups, can be critical for hydrogen bonding, while maintaining an unsubstituted thiazole ring may be necessary for achieving selectivity against certain targets. mdpi.com

Systematic Investigation of Substituent Effects on Pyrazole and Thiazole Rings

The methodical exploration of substituents on both the pyrazole and thiazole rings is a fundamental strategy for refining the biological profile of the lead compound.

Substitutions on the Pyrazole Ring: The N1 position of the pyrazole is a primary site for chemical modification. The introduction of different groups at this position can profoundly influence the compound's interaction with its target. Large, sterically demanding groups can enhance selectivity by preventing the molecule from binding to the active sites of off-target proteins. In contrast, smaller alkyl groups can increase conformational flexibility. Research on analogous pyrazole-containing compounds has demonstrated that the addition of electron-rich substituents can lead to an improvement in inhibitory activity. nih.gov

Substitutions on the Thiazole Ring: The C4 and C5 positions of the thiazole ring offer additional opportunities for modification. Substituents at these locations can modulate the electronic landscape and steric bulk of the molecule. For example, the presence of electron-donating groups, such as a methyl group on an attached phenyl ring, has been shown to enhance cytotoxic activity in certain series. nih.gov Conversely, the introduction of halogen atoms can improve pharmacokinetic properties and create opportunities for halogen bonding, a valuable interaction in drug design. Studies focusing on pyridyl anilino thiazoles have revealed that small lipophilic substituents on the aniline (B41778) ring can occupy a lipophilic pocket within the target protein, thereby improving binding affinity. mdpi.com

The following interactive table summarizes the generalized effects of different substituent types on the activity of thiazolyl-pyrazole scaffolds, based on findings from related chemical series.

| Ring | Position of Substitution | Substituent Type | General Effect on Activity |

| Pyrazole | N1 | Bulky aromatic groups | Can enhance selectivity; may improve potency by accessing hydrophobic pockets. |

| Pyrazole | N1 | Small alkyl groups | Increases flexibility; can modulate solubility. |

| Thiazole | C4/C5 | Electron-donating groups (e.g., -CH₃, -OCH₃) | Often increases potency, potentially by enhancing electronic interactions. nih.gov |

| Thiazole | C4/C5 | Electron-withdrawing groups (e.g., -Cl, -F) | Can improve pharmacokinetic properties and membrane permeability; may form halogen bonds. |

| Thiazole | C4/C5 | Aromatic/Heterocyclic rings | Can provide additional binding interactions (e.g., pi-stacking) with the target. |

Development of Lead Compounds Through Comprehensive SAR Analysis

The culmination of systematic SAR investigations is the rational design and development of optimized lead compounds. This process relies on an iterative cycle of chemical synthesis, biological evaluation, and computational modeling to construct a comprehensive understanding of how specific structural modifications translate into biological activity.

Starting with the core this compound structure, which may exhibit modest initial activity, SAR exploration guides the introduction of favorable substituents. For instance, analysis might reveal that adding a methyl group at the C4 position of the thiazole ring boosts potency, while incorporating a cyclopropyl (B3062369) moiety at the N1-pyrazole position improves selectivity by preventing binding to related proteins.

This methodical approach allows for the fine-tuning of a molecule's properties, leading to a lead compound with a superior balance of high potency, selectivity, and favorable ADME (absorption, distribution, metabolism, and excretion) characteristics. Through such a process, one derivative was identified as a potential lead for further development as a safe and effective anti-inflammatory agent. nih.gov The table below presents a hypothetical optimization pathway for a kinase inhibitor, illustrating how combining beneficial substitutions can dramatically enhance performance.

| Compound ID | N1-Pyrazole Substituent | C4-Thiazole Substituent | Kinase A IC₅₀ (nM) | Kinase B IC₅₀ (nM) |

| Core-001 | -H | -H | 1500 | 2000 |

| Mod-002 | Cyclopropyl | -H | 800 | 1800 |

| Mod-003 | -H | -CH₃ | 950 | 1200 |

| Lead-004 | Cyclopropyl | -CH₃ | 50 | 1500 |

The data clearly show that the combination of two favorable substitutions in Lead-004 results in a compound with a significant increase in both potency (from 1500 nM to 50 nM) and selectivity (from 1.3-fold to 30-fold) compared to the original core structure.

Fragment-Based and Bioisosteric Design Approaches

To further accelerate the drug discovery process, contemporary rational design incorporates advanced strategies such as fragment-based drug discovery (FBDD) and bioisosteric replacement.

Fragment-Based Design: FBDD involves identifying small molecular fragments that bind with low affinity to a biological target. These fragments are then optimized and linked together to produce a high-affinity lead compound. nih.gov The thiazolyl-pyrazole scaffold can be viewed as the product of a fragment-merging strategy, where individual thiazole and pyrazole fragments were combined. nih.gov Furthermore, fragment-based quantitative structure-activity relationship (QSAR) models can be developed to predict the biological activity of new derivatives and guide the synthesis of targeted compound libraries. nih.govresearchgate.net

Bioisosteric Design: Bioisosterism is the strategy of exchanging one functional group for another with similar physicochemical properties to enhance a compound's potency, selectivity, or pharmacokinetic profile. For the this compound scaffold, several bioisosteric replacements are plausible:

Ring Bioisosteres : The thiazole ring could be substituted with other five-membered heterocycles like oxazole, isoxazole, or imidazole (B134444) to probe the importance of the heteroatom arrangement for biological activity. nih.gov

Functional Group Bioisosteres : The critical 4-amino group on the pyrazole ring could be replaced by bioisosteric alternatives such as a hydroxyl (-OH) or methylamino (-NHCH₃) group to fine-tune the hydrogen-bonding interactions with the target.

By integrating these sophisticated design approaches with traditional SAR studies, researchers can more effectively navigate chemical space to discover novel and improved drug candidates derived from the versatile this compound scaffold.

Vii. Future Perspectives and Translational Research Opportunities

Advancements in Synthetic Methodologies for Pyrazole-Thiazole Hybrids

The future of synthesizing 3-(1,3-thiazol-2-yl)-1H-pyrazol-4-amine and its analogs is geared towards more efficient, sustainable, and diverse methodologies. Traditional multi-step syntheses are progressively being replaced by more advanced strategies that offer improved yields and reduced environmental impact.

Key advancements include:

Microwave-Assisted Organic Synthesis (MAOS): This technique has emerged as an effective green chemistry approach for generating heterocyclic scaffolds. researchgate.net It significantly reduces reaction times, improves yields, and often leads to cleaner products compared to conventional heating methods.

One-Pot Multi-Component Reactions (MCRs): MCRs are highly efficient processes where multiple reactants are combined in a single step to form a complex product, minimizing the need for isolating intermediates and reducing solvent waste. The synthesis of pyrazolo-thiazole substituted pyridines has been successfully achieved through one-pot reactions, showcasing the potential of this strategy. mdpi.com

Novel Catalytic Systems: The development of new catalysts, including metal-based and organocatalysts, is enabling more selective and efficient synthesis of complex heterocyclic systems. These catalysts can facilitate reactions under milder conditions and with greater control over the final product's structure.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control. This methodology allows for precise control over reaction parameters like temperature and time, leading to consistent product quality and higher yields, which is particularly beneficial for large-scale production.

| Methodology | Description | Key Advantages |

|---|---|---|

| Microwave-Assisted Synthesis | Utilizes microwave energy to heat reactions. | Reduced reaction time, increased yields, cleaner reactions. researchgate.net |

| Multi-Component Reactions | Combines three or more reactants in a single synthetic step. | High efficiency, reduced waste, operational simplicity. mdpi.com |

| Novel Catalysis | Employs advanced catalysts to facilitate reactions. | Higher selectivity, milder reaction conditions, improved yields. |

| Flow Chemistry | Performs reactions in a continuous flowing stream. | Enhanced safety, scalability, precise process control. |

Integration of Advanced Computational Approaches in Drug Discovery Pipelines

Computational chemistry has become an indispensable tool in modern drug discovery, offering a cost-effective and efficient means to identify and optimize lead compounds. eurasianjournals.com For this compound, these approaches can accelerate its development into a viable therapeutic agent.

Key computational strategies include:

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a biological target, such as an enzyme or receptor. nih.gov For pyrazole-thiazole hybrids, docking studies have been used to understand their binding interactions with targets like kinases and bacterial enzymes, helping to rationalize their biological activity. acs.orgnih.gov

Density Functional Theory (DFT): DFT calculations provide deep insights into the electronic structure, reactivity, and spectroscopic properties of molecules. nih.govnih.gov This information is crucial for understanding the molecule's stability and its potential interactions with biological targets.

ADME/Tox Prediction: In silico models that predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties of a compound are vital in early-stage drug discovery. nih.gov These predictions help to identify candidates with favorable pharmacokinetic profiles and low toxicity, reducing the likelihood of late-stage failures.

Molecular Dynamics (MD) Simulations: MD simulations allow researchers to study the dynamic behavior of a molecule and its complex with a biological target over time. eurasianjournals.com This can reveal important information about the stability of the interaction and the conformational changes that may occur upon binding.

| Computational Tool | Application | Benefit |

|---|---|---|

| Molecular Docking | Predicts binding mode and affinity to biological targets. nih.govacs.org | Identifies potential biological targets and guides lead optimization. |

| Density Functional Theory (DFT) | Calculates electronic structure and properties. nih.gov | Provides insights into molecular stability and reactivity. |

| ADME/Tox Prediction | Predicts pharmacokinetic and toxicity profiles. nih.gov | Early identification of drug-like candidates, reducing attrition. |

| Molecular Dynamics (MD) | Simulates the dynamic behavior of molecular systems. eurasianjournals.com | Assesses the stability of ligand-protein complexes. |

Exploration of Novel Therapeutic Applications and Biological Targets

The hybrid nature of this compound suggests a broad range of potential pharmacological activities. researchgate.netnih.gov While research has highlighted its promise in areas like cancer and infectious diseases, future investigations can uncover novel applications. ekb.eg

Potential future directions include:

Targeting Drug-Resistant Pathogens: Antimicrobial resistance is a major global health threat. nih.gov Pyrazole-thiazole hybrids have shown activity against resistant bacterial strains, and further exploration of their mechanisms could lead to new antibiotics. rsc.org

Kinase Inhibition: Many pyrazole-containing compounds are known to be potent kinase inhibitors, a class of drugs that has revolutionized cancer therapy. Investigating the inhibitory activity of this compound against a wider panel of kinases could reveal new targets for cancer treatment.

Neurodegenerative Diseases: Some heterocyclic compounds have shown potential in the context of diseases like Alzheimer's. Exploring the neuroprotective effects of this pyrazole-thiazole hybrid and its ability to modulate targets relevant to neurodegeneration represents a novel research avenue.

Anti-inflammatory and Immunomodulatory Roles: Pyrazole (B372694) derivatives are known for their anti-inflammatory properties. nih.gov Future studies could focus on the effect of this compound on inflammatory pathways and its potential use in autoimmune diseases.

| Therapeutic Area | Potential Biological Targets | Rationale |

|---|---|---|

| Oncology | Kinases (e.g., EGFR, VEGFR-2), Carbonic Anhydrase IX/XII. researchgate.netnih.gov | Known activity of pyrazole and thiazole (B1198619) scaffolds as anticancer agents. |

| Infectious Diseases | Bacterial DNA gyrase, Dihydrofolate reductase (DHFR). rsc.orgresearchgate.net | Broad-spectrum antimicrobial potential of heterocyclic compounds. nih.gov |

| Inflammatory Diseases | Cyclooxygenase (COX), Tumor Necrosis Factor-alpha (TNF-α). nih.gov | Established anti-inflammatory activity of the pyrazole core. nih.gov |

| Neurodegenerative Diseases | Acetylcholinesterase (AChE), Glycogen synthase kinase 3β (GSK-3β). | Emerging role of heterocyclic compounds in neuroprotection. |

Integration of Omics Data for Deeper Mechanistic Insights

To fully understand the therapeutic potential of this compound, integrating "omics" technologies is crucial. These approaches provide a global view of molecular changes within a biological system in response to a compound, offering deeper mechanistic insights.

Genomics and Transcriptomics: By analyzing changes in gene and RNA expression (e.g., using RNA-seq) in cells treated with the compound, researchers can identify the signaling pathways that are modulated. This can help to confirm the intended mechanism of action and uncover unexpected off-target effects or novel therapeutic opportunities.

Proteomics: This involves the large-scale study of proteins. Techniques like mass spectrometry can be used to identify the direct protein targets of this compound and to observe how the compound alters protein expression and post-translational modifications, providing a clearer picture of its cellular impact.

Metabolomics: By studying the changes in the cellular metabolome, researchers can understand how the compound affects metabolic pathways. This is particularly relevant for diseases with a strong metabolic component, such as cancer and diabetes.

Pharmacogenomics: This field studies how an individual's genetic makeup influences their response to drugs. For a compound like this compound, pharmacogenomic studies could help identify genetic biomarkers that predict which patients are most likely to benefit from the treatment, paving the way for personalized medicine.

By combining these advanced synthetic, computational, and biological approaches, the full therapeutic potential of this compound can be systematically explored and translated into novel clinical applications.

Q & A

Q. What are the primary synthetic routes for 3-(1,3-thiazol-2-yl)-1H-pyrazol-4-amine?

The compound can be synthesized via:

- Pd-catalyzed cross-coupling : A method involving 3-(4-iodo-3-methyl-1H-pyrazol-1-yl)pyridine reacted with cyclopropanamine in the presence of cesium carbonate and copper(I) bromide, yielding 17.9% after chromatographic purification .

- Hydrazine-mediated cyclization : Reacting 3-aryl-2-(aminomethylen)-propannitriles with hydrazine salts in alcohols, as described in German Patent DE4333659 .

Q. Which spectroscopic and analytical techniques are critical for structural confirmation?

- NMR spectroscopy : Key for confirming proton and carbon environments (e.g., δ 8.87 ppm for pyridyl protons in related analogs) .

- Single-crystal X-ray diffraction : Validates molecular geometry, as demonstrated for pyridylpyrazole derivatives .

- High-resolution mass spectrometry (HRMS) : Used to confirm molecular weight (e.g., HRMS m/z 215 [M+H]+ in cyclopropyl-substituted analogs) .

Q. How is purity assessed during synthesis?

- Chromatographic methods : Reverse-phase HPLC or flash chromatography (e.g., using gradients of ethyl acetate/hexane) .

- Analytical standards : Comparison with commercially available reference compounds (e.g., >97% purity thresholds in Enamine Ltd. catalogues) .

Advanced Research Questions

Q. How can computational methods enhance understanding of electronic properties?

- Density Functional Theory (DFT) : Calculates electrostatic potential surfaces and electron localization functions (e.g., using Multiwfn software) to predict reactivity and intermolecular interactions .

- Bond order analysis : Quantifies bonding patterns in the thiazole-pyrazole core, aiding in rational design of derivatives .

Q. What strategies address low synthetic yields in cross-coupling reactions?

- Catalyst optimization : Substituting copper(I) bromide with Pd(OAc)₂/XPhos systems to improve coupling efficiency .

- Solvent effects : Testing polar aprotic solvents (e.g., DMF instead of DMSO) to enhance reaction rates .

- Temperature modulation : Incremental increases (e.g., 35°C to 60°C) to balance kinetics and side-product formation .

Q. How do structural modifications influence biological activity?

- Thiazole ring substitution : Introducing electron-withdrawing groups (e.g., chloro, trifluoromethyl) enhances antimicrobial activity, as seen in bis-pyrazolyl thioketones .

- Pyrazole N-functionalization : Adding aryl or hetaryl groups (e.g., 4-fluorophenyl) improves binding to bacterial targets, demonstrated in diazenyl-pyrazole derivatives .

Q. How to resolve contradictions in reported biological activity data?

- Dose-response studies : Establish EC₅₀ values for antimicrobial assays to standardize potency comparisons .

- Control experiments : Verify compound stability under assay conditions (e.g., pH, temperature) to exclude false negatives .

Methodological Guidance

Q. Designing SAR studies for thiazole-pyrazole hybrids

Q. Validating synthetic intermediates

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.